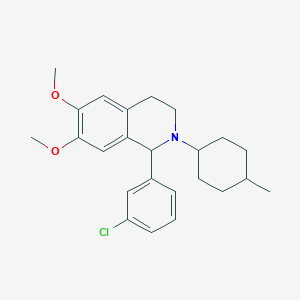![molecular formula C21H28N2O3 B4924602 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs known as nicotinic acetylcholine receptor agonists. This compound was first synthesized by Abbott Laboratories in the late 1990s and has since gained attention for its potential use in pain management.
作用機序
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide acts as an agonist of the α4β2 and α3β4 nicotinic acetylcholine receptors, which are located in the central and peripheral nervous systems. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, which is involved in reward and motivation. Additionally, 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide has been shown to decrease the release of glutamate, which is involved in pain signaling.
実験室実験の利点と制限
One advantage of using 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments is its specificity for the α4β2 and α3β4 nicotinic acetylcholine receptors. This allows for more targeted experiments and reduces the potential for off-target effects. However, one limitation of using 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels in experiments.
将来の方向性
There are several potential future directions for research on 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists for pain management. Additionally, further research is needed to better understand the mechanisms of action of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide and its potential use in treating other conditions such as depression and anxiety. Finally, research is needed to better understand the long-term effects of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide on the nervous system and other organ systems.
合成法
The synthesis of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide involves several steps, including the reaction of 3,5-dimethylbenzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-diethyl-3-aminopiperidine to form the amide, which is subsequently treated with trifluoroacetic acid to remove the protecting group and yield the final product.
科学的研究の応用
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential use in pain management. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and acute pain. Additionally, 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide has been shown to have a lower potential for addiction and abuse compared to other analgesic drugs such as opioids.
特性
IUPAC Name |
1-(3,5-dimethyl-1-benzofuran-2-carbonyl)-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-5-22(6-2)20(24)16-8-7-11-23(13-16)21(25)19-15(4)17-12-14(3)9-10-18(17)26-19/h9-10,12,16H,5-8,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOUCWLLWZSNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)
![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4924534.png)
![2,4-dichloro-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4924539.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4924543.png)
![1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4924549.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B4924561.png)

![N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4924566.png)
![N-({[2-(butyrylamino)-1,3-benzothiazol-6-yl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4924572.png)
![2-phenyl-4-[4-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4924589.png)
![N-cyclohexyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4924597.png)

